Benzo(a)pyrene-3-O-glucuronide

Übersicht

Beschreibung

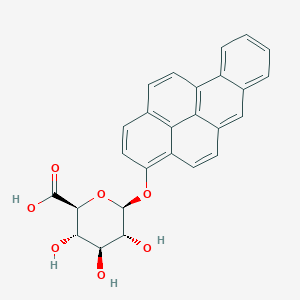

Benzo(a)pyrene-3-O-glucuronide is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. Benzo(a)pyrene is known for its carcinogenic properties and is produced during the incomplete combustion of organic materials such as tobacco, coal, and wood . This compound is formed through the glucuronidation process, where benzo(a)pyrene is conjugated with glucuronic acid, making it more water-soluble and easier to excrete from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyrene-3-O-glucuronide involves the enzymatic conjugation of benzo(a)pyrene with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and appropriate pH and temperature conditions to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific biological relevance and the complexity of its synthesis. it can be produced in laboratory settings using recombinant enzymes or liver microsomes that express UDP-glucuronosyltransferase .

Analyse Chemischer Reaktionen

Types of Reactions: Benzo(a)pyrene-3-O-glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of benzo(a)pyrene . Oxidation reactions can further metabolize benzo(a)pyrene to various oxidized products .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Enzymatic oxidation using cytochrome P450 enzymes or chemical oxidants like potassium permanganate.

Major Products Formed:

Hydrolysis: Benzo(a)pyrene and glucuronic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

B(a)P-3-O-G serves as a model compound in studies focused on the metabolism and detoxification of PAHs. It is utilized to understand how these compounds are processed in biological systems and to develop methods for analyzing PAH metabolites in environmental samples.

Biology

In biological research, B(a)P-3-O-G is investigated for its role in cellular detoxification processes. Studies have shown that it influences cellular signaling pathways and gene expression, impacting overall cellular health. The compound's interaction with various enzymes and proteins can affect metabolic processes within cells.

Medicine

B(a)P-3-O-G is studied extensively in cancer research due to its association with carcinogenesis. Understanding its mechanisms can aid in developing chemopreventive strategies and assessing cancer risk related to PAH exposure. Research has highlighted its potential mutagenic effects, which are critical for evaluating the risks posed by environmental pollutants.

Environmental Monitoring

The compound is used in environmental monitoring to assess exposure to PAHs and their metabolites. Analytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for detecting B(a)P-3-O-G in biological samples such as urine, providing insights into human exposure levels and potential health risks associated with PAH contamination .

Biochemical Properties

B(a)P-3-O-G interacts with various cellular components, influencing biochemical pathways:

- Metabolic Pathways : It participates in the biotransformation of B(a)P into more hydrophilic metabolites, enhancing excretion.

- Transport and Distribution : The compound's distribution within tissues is mediated by transporters and binding proteins, affecting its bioavailability and toxicity.

- Subcellular Localization : Its localization within cells can impact its biological activity and interactions with other biomolecules .

Case Study 1: Mutagenicity Assessment

Research has demonstrated that B(a)P-3-O-G exhibits mutagenic potential under certain conditions. In vitro studies have indicated that it can form DNA adducts, leading to mutations that may contribute to cancer development . These findings underscore the importance of studying this metabolite in understanding the broader implications of PAH exposure.

Case Study 2: Biomonitoring Techniques

A study focused on developing selective methods for determining hydroxylated benzo[a]pyrene metabolites in urine highlighted the role of glucuronidated standards. This method enhances sensitivity and reliability in biomonitoring efforts, allowing researchers to better assess human exposure to B(a)P and its metabolites .

Wirkmechanismus

Benzo(a)pyrene-3-O-glucuronide exerts its effects through the process of glucuronidation, which is a detoxification pathway. The enzyme UDP-glucuronosyltransferase catalyzes the conjugation of benzo(a)pyrene with glucuronic acid, making it more water-soluble and facilitating its excretion from the body . This process helps in reducing the toxicity and carcinogenicity of benzo(a)pyrene by converting it into a less harmful form .

Vergleich Mit ähnlichen Verbindungen

Benzo(a)pyrene-7,8-dihydrodiol: Another metabolite of benzo(a)pyrene formed through the dihydrodiol pathway.

Benzo(a)pyrene-7,8-dione: An oxidized form of benzo(a)pyrene formed through enzymatic oxidation.

Uniqueness: Benzo(a)pyrene-3-O-glucuronide is unique due to its formation through the glucuronidation pathway, which is a major detoxification route in the body. This makes it more water-soluble and easier to excrete compared to other metabolites of benzo(a)pyrene . Additionally, its formation is catalyzed by UDP-glucuronosyltransferase, highlighting the importance of this enzyme in detoxification processes .

Biologische Aktivität

Benzo(a)pyrene-3-O-glucuronide (B(a)P-3-O-G) is a significant metabolite of benzo(a)pyrene (B(a)P), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. This compound is primarily formed through the enzymatic process of glucuronidation, which facilitates the detoxification and excretion of B(a)P. Understanding the biological activity of B(a)P-3-O-G is crucial for assessing its role in human health, particularly concerning cancer risk and metabolic processes.

Synthesis and Metabolism

B(a)P-3-O-G is synthesized via the action of UDP-glucuronosyltransferase, which conjugates B(a)P with glucuronic acid. This reaction increases the water solubility of B(a)P, promoting its excretion from the body. The metabolic pathway for B(a)P includes various other metabolites, such as B(a)P-7,8-dihydrodiol and B(a)P-7,8-dione, which are formed through oxidation reactions involving cytochrome P450 enzymes .

Interactions with Cellular Components

B(a)P-3-O-G interacts with various cellular enzymes and proteins, influencing cellular signaling pathways and gene expression. It has been shown to affect cell function significantly by altering metabolic processes and potentially impacting cellular health . The compound's mutagenic potential has also been investigated, highlighting its relevance in cancer research .

Transport and Distribution

The transport mechanisms for B(a)P-3-O-G involve specific transporters that facilitate its movement across cellular membranes. Studies indicate that this metabolite can undergo enterohepatic circulation, where it is reabsorbed from the intestine back into the bloodstream after being excreted into bile .

Mutagenicity and Carcinogenic Potential

Research has indicated that B(a)P-3-O-G exhibits mutagenic properties, although its potential to induce carcinogenic effects may be lower than those of its parent compound, B(a)P. The glucuronidation process generally serves as a detoxification pathway; however, under certain conditions, hydrolysis can release free B(a)P, which can bind to DNA and contribute to carcinogenesis .

Case Studies

- Animal Models : In studies involving rat models, administration of radiolabeled B(a)P-4,5-epoxide resulted in significant biliary excretion of glucuronide conjugates, including B(a)P-3-O-G. This suggests that glucuronidation plays a critical role in the metabolism of PAHs and their subsequent detoxification .

- Embryonic Development : Research on medaka embryos demonstrated that B(a)P metabolism occurs early in development, with B(a)P-3-O-G identified as a major metabolic product. This finding underscores the importance of understanding how PAH metabolites affect developmental processes and potential toxicity during critical growth stages .

Enzymatic Reactions

B(a)P-3-O-G primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of free B(a)P and glucuronic acid. The enzymatic hydrolysis by β-glucuronidase has been shown to generate more reactive metabolites capable of binding to DNA .

Comparative Analysis with Other Metabolites

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| Benzo(a)pyrene | Direct exposure | Highly carcinogenic |

| Benzo(a)pyrene-7,8-dihydrodiol | Oxidation | Mutagenic; forms DNA adducts |

| This compound | Glucuronidation | Less mutagenic; detoxification role |

This table illustrates the varying biological activities of different metabolites derived from B(a)P, highlighting the unique role of glucuronidation in mitigating toxicity.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYHOQLSWMWVSY-TYUWDEHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209012 | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60262-81-9 | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060262819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.